molecular formula C10H10O2 B14142303 1,4-Bis(ethenyloxy)benzene CAS No. 4024-21-9

1,4-Bis(ethenyloxy)benzene

Katalognummer: B14142303
CAS-Nummer: 4024-21-9
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: NALISUVNCITOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(ethenyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of hydroquinone with acetylene in the presence of a catalyst such as copper(I) chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1-2 atm .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of hydroquinone to the desired product while minimizing by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(ethenyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1,4-bis(ethenyloxy)benzene involves its interaction with molecular targets through its ethenyloxy groups. These groups can participate in various chemical reactions, forming stable complexes with other molecules. The compound’s ability to undergo electrophilic substitution reactions allows it to interact with specific pathways in biological systems, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis(ethenyloxy)benzene is unique due to its specific ethenyloxy substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and advanced materials .

Eigenschaften

CAS-Nummer

4024-21-9

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

1,4-bis(ethenoxy)benzene

InChI

InChI=1S/C10H10O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h3-8H,1-2H2

InChI-Schlüssel

NALISUVNCITOCO-UHFFFAOYSA-N

Kanonische SMILES

C=COC1=CC=C(C=C1)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.